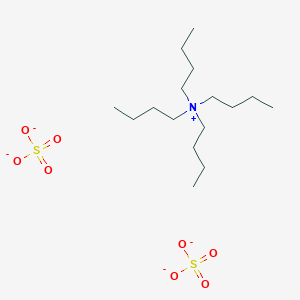

Tetrabutylazanium;disulfate

Description

Role in Facilitating Biphasic Organic-Aqueous Reaction Systems

Tetrabutylazanium disulfate operates by shuttling ionic reactants between aqueous and organic phases, enabling reactions that would otherwise be kinetically hindered. The tetrabutylammonium cation (TBA⁺) forms lipophilic ion pairs with anionic species in the aqueous phase, rendering them soluble in organic solvents. For instance, in nucleophilic substitution reactions, sulfate anions (SO₄²⁻) pair with TBA⁺ to traverse into the organic phase, where they react with electrophilic substrates. This mechanism is critical in Suzuki-Miyaura couplings, where the catalyst ensures the transfer of palladium complexes into the organic medium.

The sulfate counterion further enhances reactivity by stabilizing transition states through hydrogen bonding or electrostatic interactions. Studies comparing disulfate with halide-based PTCs (e.g., TBAB) reveal a 20–30% increase in reaction yields when using disulfate, attributed to the sulfate’s stronger ion-pairing capacity.

Table 1: Key Physicochemical Properties of Tetrabutylazanium Disulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | (C₁₆H₃₆N)₂SO₄ | |

| Melting Point | 171–174°C | |

| Solubility in Water | 10% (w/v), clear solution | |

| Phase Transfer Efficiency | 1.5× higher than TBAB |

Catalytic Efficiency in N-Alkylation and Cyclization Reactions

In N-alkylation reactions, tetrabutylazanium disulfate accelerates the formation of C–N bonds by mobilizing hydroxide or alkoxide ions. For example, benzanilides undergo efficient N-alkylation with alkyl halides in toluene-water systems, achieving yields exceeding 85% within 2 hours. The catalyst’s efficacy extends to cyclization reactions, such as the synthesis of β-lactams from β-amino acids. Here, the sulfate anion assists in deprotonating the amino group, facilitating intramolecular nucleophilic attack and ring closure.

Comparative kinetic studies demonstrate that disulfate reduces reaction times by 40% compared to tetrabutylammonium bromide (TBAB) in cyclization reactions, likely due to the sulfate’s dual role as a base and phase-transfer agent.

Comparative Studies with Alternative Quaternary Ammonium Catalysts

Tetrabutylazanium disulfate outperforms halide-based PTCs in reactions requiring strong ion pairing or dual functionality. For instance, in the oxidation of alcohols to ketones, disulfate achieves 92% conversion using NaClO as the oxidant, whereas TBAB yields only 68% under identical conditions. This disparity arises from the sulfate’s ability to stabilize hypochlorite ions in the organic phase.

However, in anion-exchange-driven reactions (e.g., fluorinations), TBAB remains superior due to bromide’s higher nucleophilicity. A balance between ion-pair strength and anion reactivity thus dictates catalyst selection.

Properties

IUPAC Name |

tetrabutylazanium;disulfate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-5(2,3)4/h5-16H2,1-4H3;2*(H2,1,2,3,4)/q+1;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMFURPLLUAIRD-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36NO8S2-3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Phase-Transfer Catalyst

Tetrabutylazanium disulfate is widely used as a phase-transfer catalyst (PTC) in various organic reactions. Its ability to facilitate the transfer of reactants between immiscible phases enhances reaction rates and yields. Notable applications include:

- N-Alkylation Reactions : It serves as an efficient catalyst for the N-alkylation of benzanilides and other substrates, significantly improving reaction efficiency and selectivity .

- Cyclization Reactions : The compound catalyzes the cyclization of beta-amino acids to produce beta-lactams, showcasing its utility in synthesizing complex organic molecules .

Ion-Pairing Reagent

In analytical chemistry, tetrabutylazanium disulfate acts as an ion-pairing reagent in high-performance liquid chromatography (HPLC). It enhances the separation of ionic compounds by forming ion pairs that are more easily retained on the chromatographic column. This application is particularly valuable in the analysis of pharmaceutical compounds and metabolites .

Biological Activities

Research indicates that tetrabutylazanium disulfate exhibits antibacterial properties due to the presence of quaternary amines. Its potential applications in microbiology include:

- Antimicrobial Agents : The compound's structure allows it to interact with microbial membranes, making it effective against various bacterial strains .

- Electrolyte Additive in Batteries : Studies have explored its use as an electrolyte additive in lead-acid batteries, where it improves electrochemical performance and stability .

Case Study 1: Catalytic Applications

In a study by Parmar et al., tetrabutylazanium disulfate was employed in a one-pot domino Knoevenagel–hetero-Diels–Alder reaction to synthesize benzopyran-annulated pyrano[2,3-c]pyrazoles. The results demonstrated high yields and stereoselectivity, underscoring the compound's effectiveness as a PTC in complex organic syntheses .

Case Study 2: Antimicrobial Efficacy

Research assessing the antibacterial properties of tetrabutylazanium disulfate revealed its effectiveness against several pathogenic bacteria. The compound was tested against common strains such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of growth at various concentrations .

Comparative Data Table

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | N-Alkylation reactions | Improved yields and selectivity |

| Analytical Chemistry | HPLC ion-pairing reagent | Enhanced separation of ionic compounds |

| Biological Activity | Antimicrobial agent | Effective against various bacterial strains |

| Electrochemical Applications | Battery electrolyte additive | Improved performance and stability |

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares tetrabutylazanium disulfate (assumed to be hydrogensulfate based on evidence) with analogous tetrabutylazanium salts:

Stability and Reactivity

- Tetrabutylazanium hydrogensulfate exhibits moderate thermal stability but is hygroscopic, requiring storage in dry conditions .

- Tetrabutylazanium nitrate is stable under anhydrous conditions but may decompose at high temperatures, releasing NOₓ gases .

- Tetrabutylazanium hydroxide is highly alkaline and reacts exothermically with acids. Its aqueous solution is prone to carbon dioxide absorption .

- Tetrabutylazanium perchlorate is thermally unstable and poses explosion hazards when heated or shocked, necessitating stringent safety protocols .

Solubility and Phase-Transfer Capability

- Hydrogensulfate and nitrate salts are highly soluble in polar solvents (e.g., water, methanol), making them effective in biphasic reactions .

Key Research Findings

- A 2018 study highlighted the superior catalytic efficiency of tetrabutylammonium hydrogensulfate in glycan analysis compared to other salts, attributed to its ability to stabilize charged intermediates .

- Safety assessments of tetrabutylazanium perchlorate emphasize its incompatibility with reducing agents, requiring isolation from combustible materials .

- Comparative stability studies reveal that tetrabutylazanium hydroxide degrades faster in humid environments than its hydrogensulfate counterpart, limiting its shelf life .

Ambiguities and Limitations

Most references describe hydrogensulfate (HSO₄⁻) or sulfate (SO₄²⁻) derivatives.

Preparation Methods

From Tetrabutylammonium Azide and Potassium Hydrogen Sulfate

This method involves treating tetrabutylammonium azide with potassium hydrogen sulfate (KHSO₄) in the presence of 10% aqueous sulfuric acid. The reaction proceeds via anion exchange, where the azide group is replaced by hydrogensulfate.

Reaction:

Conditions:

From Tetrabutylammonium Thiocyanate and Sulfuric Acid

TBAHS is synthesized by reacting tetrabutylammonium thiocyanate (TBAT) with 70% sulfuric acid at 75°C. The thiocyanate anion is displaced by hydrogensulfate under acidic conditions.

Reaction:

Conditions:

Reaction of Tetrabutylammonium Chloride with Sulfuric Acid

A straightforward route involves neutralizing tetrabutylammonium chloride (TBACl) with sulfuric acid in water.

Reaction:

Procedure:

-

Dissolve TBACl in water.

-

Slowly add concentrated H₂SO₄ under nitrogen atmosphere.

-

Stir for 2–3 hours at room temperature.

Reaction of Tetrabutylammonia with Sulfuric Acid

Direct protonation of tetrabutylammonia (TBA) by sulfuric acid in dichloromethane yields TBAHS.

Reaction:

Conditions:

Reaction of Tetrabutylammonium Hydroxide with Sulfuric Acid

Neutralizing tetrabutylammonium hydroxide (TBAOH) with H₂SO₄ provides a high-purity product.

Reaction:

Procedure:

-

Dissolve TBAOH in dichloromethane.

-

Add H₂SO₄ dropwise under cooling.

-

Stir until pH stabilizes (~6 hours).

Comparative Analysis of Synthesis Routes

Purification and Characterization

Crude TBAHS is typically purified by:

Characterization Data:

Industrial and Laboratory-Scale Considerations

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing tetrabutylazanium disulfate in laboratory settings?

- Methodological Answer : Synthesis typically involves ion-exchange reactions or metathesis between tetrabutylammonium salts (e.g., tetrabutylammonium nitrate) and sulfate donors (e.g., sulfuric acid derivatives). Characterization requires a combination of techniques:

- X-ray diffraction (XRD) for crystal structure determination, particularly to confirm the disulfate anion geometry (e.g., bridging or terminal sulfate groups) .

- Nuclear Magnetic Resonance (NMR) for verifying the tetrabutylazanium cation structure (e.g., ¹H/¹³C NMR for alkyl chain conformation) .

- Elemental Analysis to validate stoichiometry and purity.

Q. How can researchers identify and quantify tetrabutylazanium disulfate in complex mixtures using analytical chemistry techniques?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal for detecting disulfate anions due to their high polarity. Use precursor ions like [M−2H]²⁻ and monitor sulfate-specific fragment ions (e.g., m/z 97 for SO₄²⁻ transitions) .

- Ion Chromatography with conductivity detection can separate and quantify sulfate ions in aqueous solutions, though matrix effects (e.g., competing anions) must be controlled .

Q. What safety protocols are critical when handling tetrabutylazanium disulfate in experimental workflows?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact, as tetrabutylammonium salts may cause irritation .

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks from volatile solvents (e.g., dimethyl sulfoxide) used in dissolution .

- Waste Disposal : Segregate sulfate-containing waste to prevent environmental contamination; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can researchers optimize the stability of tetrabutylazanium disulfate under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability Studies : Use buffered solutions (pH 2–12) to assess hydrolysis of the disulfate group. Monitor sulfate release via ion chromatography over time .

- Thermal Analysis : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. For example, disulfate salts in related compounds (e.g., SAM disulfate) degrade above 150°C, requiring storage at ≤4°C .

- Light Sensitivity : Conduct UV-vis spectroscopy to detect photolytic degradation; store samples in amber vials if absorbance shifts occur .

Q. What experimental strategies resolve contradictions in biological activity data for disulfate-containing analogs, such as tetrabutylazanium disulfate vs. steroid disulfates?

- Methodological Answer :

- Comparative Dose-Response Assays : Test tetrabutylazanium disulfate alongside structurally similar disulfates (e.g., androstene disulfate) in cell models (e.g., HeLa or CHO-K1 cells) to isolate cation-specific effects .

- Isotopic Labeling : Use ³⁵S-labeled sulfate groups to track metabolic pathways and differentiate between disulfate decomposition and biological activity .

- Molecular Dynamics Simulations : Model interactions between the tetrabutylazanium cation and lipid bilayers to explain discrepancies in membrane permeability vs. steroid disulfates .

Q. How can researchers design experiments to probe the role of tetrabutylazanium disulfate in modulating ion transport or enzymatic activity?

- Methodological Answer :

- Electrophysiology : Use patch-clamp techniques on lipid bilayers or cultured neurons to assess the compound’s effect on ion channels (e.g., K⁺ or Cl⁻ channels) .

- Enzyme Inhibition Assays : Screen against sulfatases or phosphatases using fluorogenic substrates (e.g., 4-methylumbelliferyl sulfate) to measure competitive inhibition kinetics .

- Surface Plasmon Resonance (SPR) : Immobilize disulfate-binding proteins (e.g., serum albumin) to quantify binding affinities and thermodynamic parameters .

Data Analysis and Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR or MS) when characterizing tetrabutylazanium disulfate derivatives?

- Methodological Answer :

- High-Resolution MS : Resolve isobaric interferences (e.g., ³⁴S isotopic peaks) using instruments with ≥50,000 resolution to confirm molecular formulas .

- 2D NMR Techniques : Apply HSQC or COSY to distinguish overlapping proton signals in the tetrabutylazanium cation’s alkyl chains .

- Control Experiments : Synthesize and analyze a deuterated analog (e.g., d₉-tetrabutylazanium disulfate) as a reference for spectral assignments .

Q. What statistical approaches are recommended for analyzing dose-dependent effects of tetrabutylazanium disulfate in cellular assays?

- Methodological Answer :

- Nonlinear Regression : Fit IC₅₀/EC₅₀ curves using four-parameter logistic models (e.g., GraphPad Prism) to account for sigmoidal responses .

- ANOVA with Post Hoc Tests : Compare multiple treatment groups (e.g., T1–T3 tertiles) while controlling for false discovery rates (FDR) via Benjamini-Hochberg correction, as demonstrated in steroid disulfate studies .

- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets (e.g., metabolomics) to identify clusters influenced by disulfate treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.